molecular formula C8H11ClO B13830788 Cyclohexanone, 2-chloro-6-ethylidene-

Cyclohexanone, 2-chloro-6-ethylidene-

Cat. No.: B13830788
M. Wt: 158.62 g/mol
InChI Key: LPFCGALTGRIAKZ-UHFFFAOYSA-N
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Description

Cyclohexanone, 2-chloro-6-ethylidene- (C₈H₁₁ClO) is a substituted cyclohexanone derivative featuring a chlorine atom at the 2-position and an ethylidene group (CH₂CH₂) at the 6-position of the cyclohexanone ring.

  • The ethylidene group at position 6 introduces steric hindrance and may lower boiling points compared to unsubstituted cyclohexanone due to reduced intermolecular forces .
  • Synthesis: Likely synthesized via Friedel-Crafts alkylation or Claisen rearrangement, similar to methods described for (±)-(2R,6R)-2-allyl-6-(1H-indol-3-yl)-2-(2-methoxyphenyl)-6-methylcyclohexanone .

Properties

Molecular Formula

C8H11ClO

Molecular Weight

158.62 g/mol

IUPAC Name

2-chloro-6-ethylidenecyclohexan-1-one

InChI

InChI=1S/C8H11ClO/c1-2-6-4-3-5-7(9)8(6)10/h2,7H,3-5H2,1H3

InChI Key

LPFCGALTGRIAKZ-UHFFFAOYSA-N

Canonical SMILES

CC=C1CCCC(C1=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 2-chloro-6-ethylidene- can be achieved through several methods. One common approach involves the reaction of cyclohexanone with ethylidene chloride in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via the formation of an intermediate, which then undergoes elimination to yield the desired product.

Industrial Production Methods

Industrial production of Cyclohexanone, 2-chloro-6-ethylidene- typically involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-chloro-6-ethylidene- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound to alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Hydroxyl or amino derivatives.

Scientific Research Applications

Cyclohexanone, 2-chloro-6-ethylidene- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Cyclohexanone, 2-chloro-6-ethylidene- exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Cyclohexanone (Parent Compound)

  • Molecular Formula : C₆H₁₀O .
  • Properties :
    • Boiling Point: 155.6°C, Melting Point: -31°C, Density: 0.945 g/cm³ .
    • Solubility: 8.6 g/100 mL in water at 20°C; miscible with organic solvents .
  • Applications :
    • Key intermediate in nylon production (caprolactam and adipic acid) .
    • Solvent for resins, paints, and adhesives .

Contrast with Target Compound :
The addition of chlorine and ethylidene groups likely reduces water solubility and volatility while enhancing reactivity in specialty chemical synthesis.

2-(2-Chlorophenyl)-2-Methylamino-6-Thiophen-2-Ylmethylene-Cyclohexanone

  • Molecular Formula : C₂₀H₂₁ClN₂OS .
  • Properties: Contains a thiophene-methylene group at position 6 and a chlorophenyl group at position 2. Likely exhibits higher molecular weight (MW: 372.91 g/mol) and lower volatility than the parent cyclohexanone.
  • Applications: Potential use in medicinal chemistry due to aromatic and heterocyclic substituents .

Comparison: The target compound lacks the thiophene and methylamino groups, suggesting differences in biological activity and solubility.

Cyclohexanone, 2-Methyl-6-(2-Methylpropylidene)-

  • Molecular Formula : C₁₁H₁₈O .
  • Properties :
    • Branched alkylidene substituent at position 6 reduces boiling point compared to linear analogs.
  • Applications :
    • Used in flavor/fragrance industries (e.g., nutty, caramel-like odor) .

Comparison :
The ethylidene group in the target compound may impart similar volatility but distinct odor profiles.

Chlorocyclohexane

  • Molecular Formula : C₆H₁₁Cl .
  • Properties :
    • Boiling Point: ~142°C, Density: 0.98 g/cm³.
    • Hazards: Flammable, skin/eye irritant .
  • Applications :
    • Intermediate in organic synthesis.

Comparison :
The target compound’s ketone group increases polarity and reactivity compared to chlorocyclohexane.

Key Research Findings

  • Reactivity : Chlorine substituents enhance electrophilicity, making the compound reactive in nucleophilic substitution or oxidation reactions .
  • Stereochemical Influence : Ethylidene groups may lead to stereoisomerism, affecting biological activity (e.g., in CAS 1430202-70-2, stereochemistry governs pharmacological properties) .
  • Industrial Relevance: Derivatives like 6-methyl-2,2-diphenylcyclohexanone are used in polymer and adhesive formulations , suggesting similar niche applications for the target compound.

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